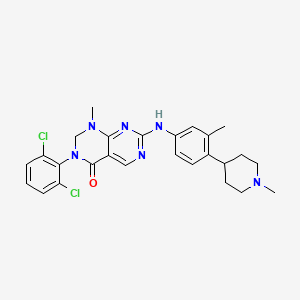
Wee1-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WEE1-IN-5 is a potent inhibitor of the WEE1 kinase, a crucial regulator of the cell cycle. WEE1 kinase plays a significant role in the G2/M checkpoint, ensuring that cells with damaged DNA do not enter mitosis until the damage is repaired. Inhibition of WEE1 kinase can lead to increased sensitivity of cancer cells to DNA-damaging agents, making this compound a promising compound in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WEE1-IN-5 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent control over reaction conditions and purification steps to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
WEE1-IN-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule, which can be used to create analogs with varying properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
WEE1-IN-5 has a wide range of scientific research applications, particularly in the fields of:
Chemistry: Used as a tool compound to study the role of WEE1 kinase in cell cycle regulation and DNA damage response.
Biology: Helps in understanding the molecular mechanisms of cell cycle checkpoints and the effects of WEE1 inhibition on cellular processes.
Medicine: Investigated for its potential as a cancer therapeutic, particularly in combination with DNA-damaging agents to enhance their efficacy.
Industry: Potential applications in the development of new cancer treatments and as a research tool in drug discovery
Mechanism of Action
WEE1-IN-5 exerts its effects by inhibiting the WEE1 kinase, which is responsible for phosphorylating and inactivating cyclin-dependent kinases 1 and 2. This inhibition prevents the G2/M checkpoint from functioning correctly, leading to the accumulation of DNA damage and subsequent cell death in cancer cells. The molecular targets of this compound include the WEE1 kinase itself and the downstream pathways involved in DNA damage response .
Comparison with Similar Compounds
Similar Compounds
Adavosertib (AZD-1775): Another potent WEE1 inhibitor with similar mechanisms of action but different pharmacokinetic properties.
Debio 0123: A brain-penetrant WEE1 inhibitor studied for its potential in treating solid tumors .
Uniqueness of WEE1-IN-5
This compound is unique due to its high potency and selectivity for the WEE1 kinase, with an IC50 value of 0.8 nM. This makes it a valuable tool for studying the role of WEE1 in cancer and for developing new therapeutic strategies .
Properties
Molecular Formula |
C26H28Cl2N6O |
|---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
6-(2,6-dichlorophenyl)-8-methyl-2-[3-methyl-4-(1-methylpiperidin-4-yl)anilino]-7H-pyrimido[4,5-d]pyrimidin-5-one |
InChI |
InChI=1S/C26H28Cl2N6O/c1-16-13-18(7-8-19(16)17-9-11-32(2)12-10-17)30-26-29-14-20-24(31-26)33(3)15-34(25(20)35)23-21(27)5-4-6-22(23)28/h4-8,13-14,17H,9-12,15H2,1-3H3,(H,29,30,31) |
InChI Key |
VWHNEYAANMETIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=C3C(=N2)N(CN(C3=O)C4=C(C=CC=C4Cl)Cl)C)C5CCN(CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[5-(5-ethoxypyridin-2-yl)-4-(2-fluorophenyl)-1,2,4-triazol-3-yl]cyclobutyl]quinoxaline-5-carboxamide](/img/structure/B10831408.png)
![Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10831414.png)
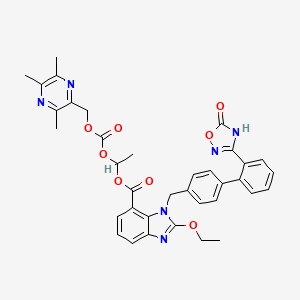
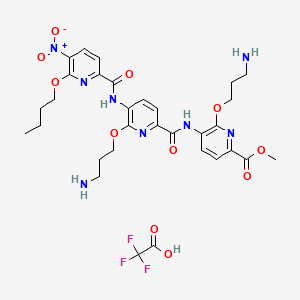

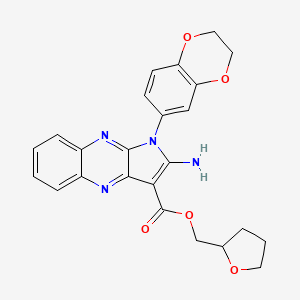
![Isopropyl 2-[({5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl}methoxy(phenoxy)phosphoryl)amino]propanoate](/img/structure/B10831474.png)
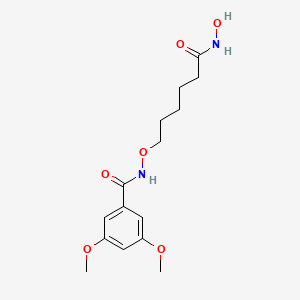
![6-[6-chloro-8-fluoro-4-[(2S)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-7-yl]-4-methyl-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B10831487.png)
![4-[5-[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]pyrimidin-2-yl]-2-[[5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazin-3-yl]methyl]morpholine](/img/structure/B10831495.png)
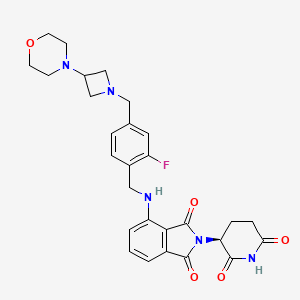
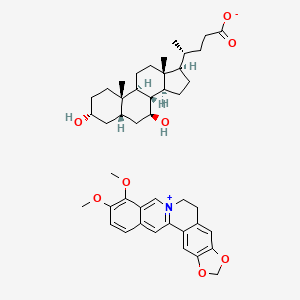
![1-[4-[4-[3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrimido[5,4-d]pyrimidin-6-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B10831518.png)
![2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-pyrimidin-2-ylacetamide](/img/structure/B10831525.png)
